Rotundanonic acid

Pharmacokinetics Bioanalysis Triterpenoids

Rotundanonic acid (CAS 173357-19-2) is a pentacyclic triterpenoid belonging to the ursane-type class of natural products, with a molecular formula of C30H46O5 and a molecular weight of 486.69 g/mol. It has been identified and isolated from various botanical sources, most notably from the bark of *Ilex rotunda* (Aquifoliaceae), a plant used in traditional Chinese medicine , as well as from *Nauclea vanderguchtii*.

Molecular Formula C30H46O5
Molecular Weight 486.7 g/mol
Cat. No. B592887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRotundanonic acid
Molecular FormulaC30H46O5
Molecular Weight486.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H46O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-21,23,31,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,23-,25+,26+,27-,28-,29-,30+/m1/s1
InChIKeyDICFMPCEXYENLE-IZQMNYJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Rotundanonic Acid Procurement: Baseline Characterization and Sourcing Considerations


Rotundanonic acid (CAS 173357-19-2) is a pentacyclic triterpenoid belonging to the ursane-type class of natural products, with a molecular formula of C30H46O5 and a molecular weight of 486.69 g/mol . It has been identified and isolated from various botanical sources, most notably from the bark of *Ilex rotunda* (Aquifoliaceae), a plant used in traditional Chinese medicine [1], as well as from *Nauclea vanderguchtii* [2]. This compound is typically procured as an analytical reference standard with a vendor-specified purity of ≥98%, as determined by HPLC and NMR methods .

Rotundanonic Acid vs. In-Class Triterpenoids: Rationale Against Generic Substitution in Research Protocols


Generic substitution among triterpenoids from *Ilex* species is not scientifically valid due to significant inter-compound differences in pharmacokinetic (PK) behavior and metabolic stability. While compounds like rotundic acid and pedunculoside share a botanical origin, their distinct molecular structures lead to divergent ADME profiles. For instance, a comparative PK study of *Ilicis Rotundae Cortex* extract in rats demonstrated that rotundanonic acid, rotundic acid, and pedunculoside exhibit distinct plasma concentration-time curves and are quantified independently, with rotundic acid demonstrating lower oral bioavailability (4.52%) compared to other constituents in the same extract [1]. Furthermore, *in vitro* metabolism studies reveal that rotundic acid is readily metabolized by CYP3A4/5 and UGT1A4, whereas pedunculoside shows greater metabolic stability in human liver microsomes [2]. These established PK and metabolic distinctions underscore that experimental outcomes are compound-specific; substituting rotundanonic acid with a structurally related analog like rotundic acid would introduce uncontrolled variables, invalidating data reproducibility and inter-study comparisons.

Rotundanonic Acid: Quantitative Comparator-Based Evidence for Informed Procurement Decisions


Comparative Pharmacokinetic Detectability: Rotundanonic Acid vs. Co-Administered Triterpenoids in Rat Plasma

In a comprehensive pharmacokinetic study of *Ilicis Rotundae Cortex* extract administered orally to rats, rotundanonic acid was among six bioactive triterpenoids simultaneously quantified in plasma. The analytical method exhibited high sensitivity, with the lower limit of quantification (LLOQ) for the six analytes ranging from 1.2 to 3.2 ng/mL [1]. While specific LLOQ values for individual compounds were not disaggregated, this range provides a performance baseline for the detection of rotundanonic acid in complex biological matrices. The study confirms that rotundanonic acid is absorbed and systemically detectable, enabling its use as a specific exposure marker distinct from co-administered triterpenoids like rotundic acid and pedunculoside.

Pharmacokinetics Bioanalysis Triterpenoids ADME

Complete 1H and 13C NMR Spectral Assignment: Rotundanonic Acid vs. Unassigned Literature Data

The isolation of rotundanonic acid from *Nauclea vanderguchtii* led to the first publication of its complete 1H and 13C NMR spectral assignments, including analysis of 2D NMR data [1]. Prior to this study, only partial or unassigned spectroscopic data were available in the literature. This comprehensive spectral reference provides a definitive and reproducible benchmark for identity verification and purity assessment of procured rotundanonic acid. In contrast, many closely related triterpenoids from *Ilex* species lack similarly detailed, openly accessible NMR reference data, increasing the risk of misidentification.

Structural Elucidation NMR Spectroscopy Natural Product Chemistry Quality Control

Metabolic Stability Inference: Rotundanonic Acid Class Behavior vs. Rotundic Acid in Human Liver Microsomes

Direct metabolic stability data for rotundanonic acid in human liver microsomes are not available. However, studies on the closely related triterpenoid rotundic acid provide a critical class-level inference. Rotundic acid was found to be easily metabolized in human liver microsomes, with hydroxylation catalyzed almost exclusively by CYP3A4/5 and glucuronidation mediated by UGT1A4 [1]. In contrast, pedunculoside, another triterpenoid from the same source, exhibited significantly greater metabolic stability. This demonstrates that subtle structural differences among *Ilex* triterpenoids lead to profound differences in metabolic susceptibility. While rotundanonic acid's specific metabolic profile remains to be elucidated, these class-level data indicate a potential for high first-pass metabolism and low oral bioavailability, a characteristic that must be considered when designing in vivo studies or interpreting cellular assay results.

Drug Metabolism CYP450 Hepatocyte Stability In Vitro ADME

Vendor-Specified Purity: Rotundanonic Acid Analytical Grade vs. Research-Grade Extracts

Commercially available rotundanonic acid is supplied as a purified analytical standard with a vendor-certified purity of ≥98%, as verified by HPLC and NMR . This high purity specification directly contrasts with crude *Ilex rotunda* extracts or semi-purified fractions, which contain a complex mixture of triterpenoids and other phytochemicals at variable and unknown concentrations. The defined purity of the reference standard enables accurate quantification in analytical methods and ensures that observed biological effects can be attributed specifically to rotundanonic acid, rather than confounding components in an extract.

Analytical Standard Purity Quality Control Procurement

Rotundanonic Acid: Evidence-Backed Application Scenarios for Research and Industrial Use


Analytical Reference Standard for Pharmacokinetic and Bioanalytical Method Development

Rotundanonic acid is ideally suited as a certified reference standard for the development and validation of sensitive LC-MS/MS methods for quantifying triterpenoids in biological matrices. The established analytical sensitivity (LLOQ range of 1.2–3.2 ng/mL in rat plasma) demonstrates the feasibility of tracking this compound in preclinical PK studies [1]. Its use as a pure standard ensures accurate calibration and quantification, which is essential for investigating the absorption, distribution, metabolism, and excretion (ADME) of *Ilex rotunda*-derived formulations.

Chemical Marker for Authentication and Quality Control of Ilex rotunda-Derived Products

Given its isolation from *Ilex rotunda* bark and its unique spectroscopic signature (complete NMR assignments available), rotundanonic acid serves as a specific chemical marker for the authentication and standardization of herbal preparations derived from this plant [2]. Its high purity (≥98%) and structural confirmation by NMR provide a robust basis for quantitative analysis in quality control protocols, enabling manufacturers to verify the consistency and identity of botanical raw materials and finished products.

Reference Compound for Investigating Structure-Activity Relationships (SAR) of Triterpenoids

Rotundanonic acid's defined pentacyclic triterpenoid structure, confirmed by complete NMR assignments [2], makes it a valuable reference compound in structure-activity relationship (SAR) studies. Researchers can compare its biological activity profile with that of structurally similar triterpenoids like rotundic acid and ursolic acid to correlate specific functional groups with observed pharmacological effects. This application is particularly relevant for programs aimed at optimizing the potency or selectivity of triterpenoid-based drug candidates.

Substrate for Investigating CYP450 and UGT Metabolism In Vitro

Based on class-level evidence indicating that structurally similar *Ilex* triterpenoids are substrates for CYP3A4/5 and UGT1A4 [3], rotundanonic acid can be employed as a model substrate in *in vitro* drug metabolism studies. Researchers can use purified rotundanonic acid to investigate its own metabolic pathways, identify the specific CYP and UGT isoforms involved in its biotransformation, and assess its potential to cause drug-drug interactions. This application is critical for understanding the compound's pharmacokinetic behavior and predicting its in vivo clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rotundanonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.